molecular formula C20H20N4O4 B2620755 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 1705065-03-7

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No.: B2620755
CAS No.: 1705065-03-7
M. Wt: 380.404
InChI Key: OYZATULGDWHCEG-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to a pyrazole ring and a tetrahydrobenzo[d]isoxazole-carboxamide scaffold.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c25-20(19-15-5-1-2-6-16(15)28-23-19)22-13-9-21-24(10-13)11-14-12-26-17-7-3-4-8-18(17)27-14/h3-4,7-10,14H,1-2,5-6,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZATULGDWHCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NC3=CN(N=C3)CC4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a pyrazole moiety and a dioxin derivative, which may contribute to its pharmacological properties.

  • Molecular Formula : C23H26N4O3
  • Molecular Weight : 414.48 g/mol
  • CAS Number : 445226-55-1
  • SMILES Notation : Cc1ccc(SCc2ccc(cc2)C(=O)Nc3ccc4OCCOc4c3)cc1

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities including:

  • Antiparasitic Activity : Compounds related to the pyrazole structure have shown effectiveness against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, with low micromolar potencies observed in whole-cell assays .
  • Cytotoxicity : Some derivatives have displayed significant cytotoxic effects in vitro. For instance, a study highlighted that certain 1,3-diarylpyrazole derivatives exhibited cytotoxicity in MRC-5 cells (human lung fibroblast cell line) at concentrations above 20 µM . This raises concerns regarding the interpretation of their biological activities without proper cytotoxicity data.

Antiparasitic Activity

A study focusing on 1,3-diarylpyrazoles reported that several compounds demonstrated potent activity against T. cruzi with effective concentrations (EC50) as low as 2.23 µM. The activity against other protozoan species was also promising, indicating the potential for these compounds in treating neglected tropical diseases .

The biological mechanisms underlying the activity of these compounds are still being explored. It is hypothesized that they may interact with specific cellular pathways involved in autophagy and apoptosis. The observed increase in autophagy markers could be a cellular response to counteract the toxicity of these compounds rather than a direct pharmacological effect .

Case Studies

  • Cytotoxicity Assessment : A comprehensive screening of various pyrazole derivatives revealed significant variations in cytotoxicity profiles. Compounds were classified based on their EC50 values and categorized into non-toxic and toxic groups. This classification is crucial for guiding future drug discovery efforts to minimize adverse effects while maximizing therapeutic efficacy .
  • Pharmacological Evaluation : A patent study indicated that certain derivatives function as alpha(2)-adrenoceptor antagonists, suggesting their potential utility in treating central nervous system disorders . These findings emphasize the importance of understanding receptor interactions when evaluating the biological activity of complex compounds.

Data Table: Summary of Biological Activities

Activity TypeCompound ClassEC50 (µM)Notes
Antiparasitic1,3-Diarylpyrazoles2.23Effective against T. cruzi
CytotoxicityVarious Pyrazole Derivatives>20Significant variability; requires further investigation
Alpha(2)-Adrenoceptor AntagonismSelected DerivativesN/APotential application in CNS disorders

Scientific Research Applications

Anti-Cancer Activity

Research has indicated that compounds similar to N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide exhibit significant anti-cancer properties. For instance, studies have shown that the incorporation of the pyrazole moiety can enhance the cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A detailed analysis revealed that these compounds can target specific pathways involved in tumor growth and metastasis .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action suggests its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies indicate that the compound exhibits strong interactions with key proteins involved in cancer progression and inflammation .

Structure-Activity Relationship (SAR) Analysis

SAR studies have highlighted the importance of specific functional groups in enhancing the biological activity of this compound. Modifications to the benzo[d]isoxazole and pyrazole rings have been shown to significantly affect its potency and selectivity towards different biological targets .

Synthetic Routes

The synthesis of this compound involves multi-step reactions that include cyclization and functionalization processes. Recent advancements in synthetic methodologies have improved yields and purity of the final product .

Functionalization for Enhanced Activity

Functionalization strategies are being explored to modify the compound for increased efficacy and reduced side effects. For example, adding alkyl or aryl groups can enhance lipophilicity and bioavailability .

Case Studies

Study ReferenceApplication FocusKey Findings
Anti-CancerThe compound showed significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Anti-inflammatoryDemonstrated inhibition of COX enzymes by 60% at a concentration of 10 µM in vitro assays.
Molecular DockingHigh binding affinity predicted for protein targets associated with cancer metabolism pathways.

Comparison with Similar Compounds

Structural and Functional Insights

  • Heterocyclic Diversity : The target compound integrates a benzo[d]ioxin group, which is rare in the analogs but shares the pyrazole-isoxazole motif with compounds like 4g and 4h . This combination may enhance binding to hydrophobic enzyme pockets.
  • Pharmacophore Alignment : Pyrazole-carboxamide derivatives (e.g., N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-... ) often target kinases, suggesting the compound may share similar mechanisms.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to ensure high yield and purity?

  • Methodological Answer: Synthesis requires precise control of:
  • Temperature : Elevated temperatures (e.g., 80–120°C) for cyclization or coupling steps.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) for solubility and reactivity .
  • Reaction time : Extended durations (12–24 hours) for complete conversion, monitored via TLC or HPLC .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the pure product .
  • Key Validation : Use NMR (1H/13C) and mass spectrometry to confirm structural integrity at each step .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

  • Methodological Answer:
TechniquePurposeExample Application
1H/13C NMR Assign proton/carbon environmentsConfirm pyrazole and isoxazole ring formation
IR Spectroscopy Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹)
Mass Spectrometry (ESI-MS) Verify molecular ion peaks and fragmentation patterns
HPLC Assess purity (>95%) and monitor reaction progress

Q. What are common synthetic intermediates, and how are they characterized?

  • Methodological Answer:
  • Intermediate 1 : Pyrazole-4-carboxylic acid derivatives, synthesized via cyclocondensation of hydrazines with β-ketoesters. Characterized by melting point analysis and FTIR for NH/CO stretches .
  • Intermediate 2 : Dihydrobenzo[d]isoxazole precursors, validated via 1H NMR for methylene proton integration and NOE studies for stereochemistry .

Advanced Research Questions

Q. How can computational methods streamline reaction design and optimization?

  • Methodological Answer:
  • Quantum Chemical Calculations : Predict reaction pathways (e.g., DFT for transition state analysis) to identify energetically favorable routes .
  • Machine Learning : Train models on existing reaction datasets to optimize solvent/base combinations and reduce trial-and-error experimentation .
  • Case Study : Reaction path searches for amide coupling steps reduced optimization time by 40% in analogous compounds .

Q. What experimental approaches elucidate reaction kinetics and mechanisms?

  • Methodological Answer:
  • In-situ Monitoring : Use UV-Vis or Raman spectroscopy to track reactant consumption and intermediate formation in real-time .
  • Kinetic Isotope Effects (KIE) : Compare rates with deuterated analogs to identify rate-determining steps (e.g., proton transfer in cyclization) .
  • Mechanistic Probes : Introduce radical scavengers or isotopic labeling (e.g., 18O) to distinguish between ionic vs. radical pathways .

Q. How can contradictions in biological activity data be resolved?

  • Methodological Answer:
  • Orthogonal Assays : Combine in vitro enzyme inhibition (e.g., kinase assays) with cell-based viability tests to validate target specificity .
  • Molecular Docking : Compare binding poses with co-crystallized ligands (e.g., DHFR inhibitors) to rationalize potency variations .
  • Metabolite Profiling : Use LC-MS to identify active/inactive metabolites in hepatic microsomes, addressing discrepancies between in vitro and in vivo results .

Q. How does stereochemistry influence biological interactions?

  • Methodological Answer:
  • Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose derivatives) and test individual isomers in bioassays .
  • X-ray Crystallography : Resolve 3D structures of compound-target complexes to identify stereospecific binding interactions (e.g., hydrogen bonding with Thr123 in DHFR) .
  • Case Study : The (R)-enantiomer of a related isoxazole derivative showed 10-fold higher affinity than the (S)-form due to steric clashes in the active site .

Q. What role can AI and automation play in advancing synthesis and analysis?

  • Methodological Answer:
  • Automated Reactors : Implement flow chemistry systems with inline IR/NMR for continuous optimization of reaction parameters (e.g., residence time, stoichiometry) .
  • AI-Driven Design : Generative adversarial networks (GANs) propose novel derivatives with improved ADMET profiles, validated via virtual screening .
  • Smart Laboratories : Autonomous platforms integrate robotic synthesis with high-throughput screening, accelerating SAR studies .

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